molecular formula C16H8BrClN2O4 B11688934 (4Z)-4-(3-bromobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(3-bromobenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11688934
M. Wt: 407.60 g/mol
InChI Key: GNAMJMNQSJNDRF-AUWJEWJLSA-N
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Description

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. This is followed by cyclization using an appropriate reagent like potassium carbonate under reflux conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and halogen groups can enhance the compound’s interaction with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives are investigated for their ability to inhibit specific enzymes or receptors, making them potential candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H8BrClN2O4

Molecular Weight

407.60 g/mol

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H8BrClN2O4/c17-10-3-1-2-9(6-10)7-14-16(21)24-15(19-14)12-8-11(20(22)23)4-5-13(12)18/h1-8H/b14-7-

InChI Key

GNAMJMNQSJNDRF-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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